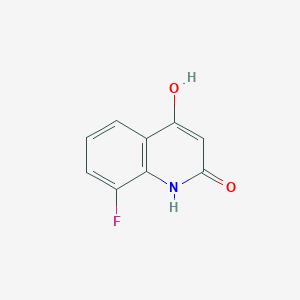8-fluoro-4-hydroxyquinolin-2(1H)-one
CAS No.: 500769-35-7
Cat. No.: VC2676513
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 500769-35-7 |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | 8-fluoro-4-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13) |
| Standard InChI Key | CFCWRLAINATSJN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)NC(=O)C=C2O |
| Canonical SMILES | C1=CC2=C(C(=C1)F)NC(=O)C=C2O |
Introduction
Structural Characterization and Basic Properties
8-Fluoro-4-hydroxyquinolin-2(1H)-one is a heterocyclic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.148 g/mol . The structure features a quinolone core with a fluorine substituent at the 8-position and a hydroxyl group at the 4-position. The 2-position contains a carbonyl group, and the nitrogen at position 1 exists in the protonated form as indicated by the 1H designation.
Physical and Chemical Properties
The compound is characterized by its bicyclic structure consisting of a benzene ring fused with a pyridone ring. The presence of the fluorine atom at the 8-position significantly influences the electronic properties of the molecule, while the hydroxyl group at position 4 contributes to its hydrogen-bonding capabilities.
| Property | Value |
|---|---|
| Molecular Formula | C9H6FNO2 |
| Molecular Weight | 179.148 g/mol |
| CAS Number | 500769-35-7 |
| IUPAC Name | 8-fluoro-4-hydroxy-1H-quinolin-2-one |
| Physical State | Solid |
| Purity (Commercial) | 95% |
The compound contains multiple functional groups that can participate in various chemical reactions, including the hydroxyl group, which can undergo esterification and etherification, and the lactam functionality, which provides sites for nucleophilic attack.
Synthetic Approaches and Methodologies
Analogous Synthesis Methods
The synthesis of similar fluorinated hydroxyquinolones can provide valuable insights into potential methods for preparing 8-fluoro-4-hydroxyquinolin-2(1H)-one. For instance, the synthesis of 8-fluoro-5-hydroxy-3,4-dihydrocarbostyril (8-FDC) has been reported in literature and involves a concise process starting from 3-amino-4-fluorophenol .
This approach includes:
-
Chemoselective amidation using an appropriate acid
-
Acid-induced cyclization to form the quinolone scaffold
-
Subsequent modifications to introduce the desired functional groups
The key innovation in this synthesis is the development of a telescoped one-pot process for the preparation of the quinolone intermediate, which eliminates the need for column chromatography for purification .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical 1H NMR spectrum of 8-fluoro-4-hydroxyquinolin-2(1H)-one would be expected to show:
-
Signals corresponding to the aromatic protons in the benzene ring
-
A characteristic signal for the proton at position 3
-
A broad signal for the NH proton
-
A signal for the hydroxyl proton (which may be exchangeable)
-
Splitting patterns influenced by the presence of the fluorine atom
The 19F NMR would show a characteristic signal for the fluorine atom at position 8, providing confirmation of its presence and environment within the molecule.
Infrared (IR) Spectroscopy
Key IR absorptions would likely include:
-
OH stretching (3200-3600 cm-1)
-
NH stretching (3300-3500 cm-1)
-
C=O stretching from the lactam (1650-1700 cm-1)
-
C-F stretching (1000-1400 cm-1)
-
Aromatic C=C stretching (1400-1600 cm-1)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable methods for assessing the purity of synthesized 8-fluoro-4-hydroxyquinolin-2(1H)-one. Based on similar compounds, appropriate mobile phases might include mixtures of methanol, water, and acetic acid or acetonitrile-water systems with appropriate pH adjustment.
Structural Similarities with Related Compounds
Comparison with Other Fluorinated Quinolones
The search results provide information on structurally related compounds that share some features with 8-fluoro-4-hydroxyquinolin-2(1H)-one:
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 8-Fluoro-4-hydroxyquinolin-2(1H)-one | C9H6FNO2 | Target compound |
| 8-Fluoro-3-hydroxyquinolin-2(1H)-one | C9H6FNO2 | Hydroxyl at position 3 instead of 4 |
| 8-Fluoro-5-hydroxy-3,4-dihydroquinolin-2(1H)-one (8-FDC) | C9H8FNO2 | Hydroxyl at position 5; saturated C3-C4 bond |
These structural variations can significantly impact the physical, chemical, and biological properties of these compounds, highlighting the importance of specific substitution patterns in determining functionality.
Structure-Property Relationships
The position of substituents on the quinolone scaffold greatly influences the properties of these compounds:
-
The fluorine atom at position 8 typically enhances metabolic stability and can alter the electronic properties of the aromatic system
-
The hydroxyl group position determines hydrogen-bonding capabilities and potential for further derivatization
-
The saturation level of the quinolone core (as in the case of dihydroquinolones versus quinolones) affects the planarity and rigidity of the molecule
Research and Development Considerations
Synthetic Challenges and Optimizations
The development of efficient and scalable synthetic routes for 8-fluoro-4-hydroxyquinolin-2(1H)-one presents several challenges:
-
Regioselectivity in the introduction of substituents
-
Control of cyclization conditions to avoid side product formation
-
Purification methods to achieve high purity without extensive chromatography
The one-pot telescoped approach described for related compounds offers promising strategies that could be adapted for the synthesis of 8-fluoro-4-hydroxyquinolin-2(1H)-one, potentially improving yields and reducing the environmental impact of the synthesis .
Analytical Quality Control
For research and potential pharmaceutical applications, rigorous quality control is essential. Based on commercial standards for similar compounds, a purity of 95% or higher would typically be expected . Analytical techniques including quantitative NMR, HPLC, and elemental analysis would be employed to confirm identity and purity.
Future Research Directions
Structure Optimization and Derivatization
Future research on 8-fluoro-4-hydroxyquinolin-2(1H)-one could focus on:
-
Development of more efficient synthetic routes
-
Derivatization of the 4-hydroxyl group to create novel analogs
-
Investigation of alternative substitution patterns to optimize biological activities
-
Structure-activity relationship studies to understand the impact of the 8-fluoro and 4-hydroxyl substituents
Biological Evaluation
Comprehensive biological screening of 8-fluoro-4-hydroxyquinolin-2(1H)-one would be valuable to determine:
-
Antimicrobial activity against various bacterial strains
-
Antitumor potential against different cancer cell lines
-
Anti-inflammatory properties in relevant models
-
Mechanism of action studies to identify molecular targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume